Morpholine,4-(benzo[b]thien-5-ylmethyl)-
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Overview
Description
Morpholine,4-(benzo[b]thien-5-ylmethyl)- is a chemical compound with the molecular formula C13H15NOS It is a derivative of morpholine, a heterocyclic amine, and benzo[b]thiophene, a sulfur-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-(benzo[b]thien-5-ylmethyl)- typically involves the reaction of benzo[b]thiophene with morpholine under specific conditions. One common method includes the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Morpholine,4-(benzo[b]thien-5-ylmethyl)- may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Morpholine,4-(benzo[b]thien-5-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or benzo[b]thiophene moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Morpholine,4-(benzo[b]thien-5-ylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Morpholine,4-(benzo[b]thien-5-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer or infections.
Comparison with Similar Compounds
Similar Compounds
Morpholine,4-(benzo[b]thien-2-ylmethyl)-: Similar structure but with the benzo[b]thiophene moiety attached at a different position.
Morpholine,4-(benzo[b]furan-5-ylmethyl)-: Contains a benzo[b]furan moiety instead of benzo[b]thiophene.
Morpholine,4-(benzo[b]pyrrole-5-ylmethyl)-: Features a benzo[b]pyrrole moiety.
Uniqueness
Morpholine,4-(benzo[b]thien-5-ylmethyl)- is unique due to the specific positioning of the benzo[b]thiophene moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H15NOS |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
4-(1-benzothiophen-5-ylmethyl)morpholine |
InChI |
InChI=1S/C13H15NOS/c1-2-13-12(3-8-16-13)9-11(1)10-14-4-6-15-7-5-14/h1-3,8-9H,4-7,10H2 |
InChI Key |
YSZQOYTUCRWYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
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